molecular formula C13H20O4 B13408566 methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate

methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate

Cat. No.: B13408566
M. Wt: 240.29 g/mol
InChI Key: XCZTYYQNVNLGKI-NSCUHMNNSA-N
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Description

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate is an ester compound characterized by its unique structure, which includes a cyclopentyl ring, a hydroxypent-2-enyl group, and an acetate moiety. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate is unique due to its complex structure, which includes a cyclopentyl ring and a hydroxypent-2-enyl group. This complexity imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula, C₁₃H₁₈O₃, and features a cyclopentane ring with various functional groups that contribute to its biological activity. The presence of hydroxyl and ketone groups suggests potential interactions with biological macromolecules.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells.

  • Mechanism : The compound’s hydroxyl group is believed to donate protons to free radicals, stabilizing them and reducing their reactivity.
  • Findings : In vitro studies have shown that the compound effectively scavenges DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties.

  • Case Study : A study conducted on murine models demonstrated that administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanism : The compound appears to inhibit NF-kB signaling pathways, which are critical in the inflammatory response.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate a promising spectrum of activity against both bacterial and fungal pathogens.

Cytotoxicity Studies

While exploring the therapeutic potential, it is also essential to assess cytotoxicity.

  • Findings : Cytotoxicity assays using human cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits selective toxicity at higher concentrations, suggesting a need for careful dosage consideration in therapeutic applications.
  • Cell Signaling Pathways : The compound modulates several key signaling pathways involved in cell survival and apoptosis.
  • Gene Expression : It influences the expression levels of genes associated with oxidative stress response and inflammation.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate

InChI

InChI=1S/C13H20O4/c1-17-13(16)9-10-6-7-12(15)11(10)5-3-2-4-8-14/h2-3,10-11,14H,4-9H2,1H3/b3-2+

InChI Key

XCZTYYQNVNLGKI-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)CC1CCC(=O)C1C/C=C/CCO

Canonical SMILES

COC(=O)CC1CCC(=O)C1CC=CCCO

Origin of Product

United States

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